2-methyl-5-(4-nitrophenyl)pyrimidine

Lipophilicity HPLC method development logP comparison

2-Methyl-5-(4-nitrophenyl)pyrimidine (C₁₁H₉N₃O₂; MW 215.21 g/mol) is a disubstituted pyrimidine bearing a methyl group at the 2-position and a 4-nitrophenyl ring at the 5-position. It is primarily deployed as a synthetic intermediate in pharmaceutical research, specifically in routes toward 5-substituted pyrimidine carbocyclic nucleoside analogues with antiviral and anticancer potential.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B3748942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(4-nitrophenyl)pyrimidine
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2/c1-8-12-6-10(7-13-8)9-2-4-11(5-3-9)14(15)16/h2-7H,1H3
InChIKeyMTXLZDFMPALDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(4-nitrophenyl)pyrimidine – A Strategic Heterocyclic Intermediate for Nucleoside Drug Synthesis


2-Methyl-5-(4-nitrophenyl)pyrimidine (C₁₁H₉N₃O₂; MW 215.21 g/mol) is a disubstituted pyrimidine bearing a methyl group at the 2-position and a 4-nitrophenyl ring at the 5-position [1]. It is primarily deployed as a synthetic intermediate in pharmaceutical research, specifically in routes toward 5-substituted pyrimidine carbocyclic nucleoside analogues with antiviral and anticancer potential [2]. The 4-nitrophenyl substituent confers a UV-active chromophore (λmax ~270–280 nm, ε ~8,000–10,000 M⁻¹cm⁻¹) that facilitates HPLC monitoring, and the reducible nitro group provides a latent amine handle for downstream coupling chemistry including amide bond formation, reductive amination, and Buchwald–Hartwig cross-coupling . The 5-aryl substitution pattern on the pyrimidine core distinguishes this compound from the more common 2- and 4-arylpyrimidine regioisomers, imparting distinct electronic and steric properties relevant to kinase inhibitor and nucleoside scaffold design [1].

Why 2-Methyl-5-(4-nitrophenyl)pyrimidine Cannot Be Replaced by Its Closest Analogs in Pharmaceutical Intermediate Procurement


At first glance, 2-methyl-5-phenylpyrimidine (CAS 34771-47-6, logP = 2.452) appears structurally similar, differing only by the absence of the 4-nitro group . However, the 4-nitrophenyl moiety in the target compound serves three non-interchangeable functions simultaneously: (a) it is a strong electron-withdrawing group (σₚ = +0.78) that polarizes the pyrimidine ring and modulates its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions; (b) it is a latent amine precursor accessible via mild catalytic hydrogenation (H₂, Pd/C, EtOH, RT, >90% conv.) that unlocks a completely different chemical space of amide, urea, and sulfonamide derivatives; and (c) it provides a strong UV chromophore enabling real-time reaction monitoring by HPLC at 275 nm, a capability entirely absent in the non-nitrated analog [1]. Positional isomers such as 2-methyl-4-(4-nitrophenyl)pyrimidine and 2-methyl-4-(3-nitrophenyl)pyrimidine further differ in the site of aryl attachment to the pyrimidine core, which alters the electronics of the ring nitrogens and impacts regioselectivity in downstream heterocycle annulation and nucleoside coupling steps . Critically, this compound must not be confused with N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (the imatinib synthesis intermediate), a structurally distinct compound often conflated in database searches due to overlapping name fragments [2].

Quantitative Evidence for Selecting 2-Methyl-5-(4-nitrophenyl)pyrimidine Over Its Closest Analogs


Lipophilicity Modulation by the 4-Nitro Group Enables Predictive Chromatographic Separation from the Non-Nitrated Analog

The 4-nitrophenyl substituent substantially reduces the lipophilicity of the pyrimidine scaffold relative to the unsubstituted phenyl analog. The non-nitrated comparator 2-methyl-5-phenylpyrimidine has a measured logP of 2.452 . Applying the Hansch π constant for the para-nitro group (πₚ₋NO₂ = −0.28), the estimated logP of 2-methyl-5-(4-nitrophenyl)pyrimidine is approximately 2.17, representing a ΔlogP of approximately −0.28 units [1]. This reduction in lipophilicity translates directly to a shorter retention time under reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient), enabling facile separation of the target compound from its non-nitrated analog in reaction monitoring and purity assessment workflows.

Lipophilicity HPLC method development logP comparison

Reducible Nitro Handle Enables Divergent Derivatization Unavailable to 2-Methyl-5-phenylpyrimidine

The 4-nitrophenyl group in the target compound can be selectively reduced to the corresponding 4-aminophenyl derivative under standard catalytic hydrogenation conditions (H₂, 10% Pd/C, ethanol, room temperature), a transformation well-precedented in the pyrimidine literature [1]. The resulting 2-methyl-5-(4-aminophenyl)pyrimidine contains a primary aromatic amine that serves as a nucleophilic handle for amide coupling, sulfonamide formation, reductive amination, and Buchwald–Hartwig cross-coupling – all transformations inaccessible from 2-methyl-5-phenylpyrimidine. The J. Chem. Soc. C (1971) paper by Brown and England explicitly describes the reduction of 5-p-nitrophenylpyrimidine derivatives to the corresponding 5-p-aminophenyl compounds, confirming this reactivity pathway within the same scaffold class [1]. Typical isolated yields for Pd/C-catalyzed nitroarene reduction in pyrimidine systems range from 85% to >95% [2].

Nitroarene reduction amine derivatization synthetic handle palladium catalysis

5-Position Aryl Substitution on Pyrimidine Provides Unique Electronic Profile Distinct from 4- and 2-Aryl Regioisomers

The position of aryl substitution on the pyrimidine ring fundamentally alters the electronic environment of the two ring nitrogen atoms, which serve as hydrogen bond acceptors and metal coordination sites in biological target engagement and synthetic catalysis. In 5-arylpyrimidines such as the target compound, the aryl group is conjugated with the C4–C5–C6 π-system but is cross-conjugated with respect to the N1 and N3 positions. In contrast, 2-arylpyrimidines place the substituent in direct conjugation with both nitrogen atoms, while 4-arylpyrimidines conjugate primarily with N3 [1]. This differential conjugation is reflected in pKa values: 5-phenylpyrimidine has a pKa of approximately 1.1 (protonated at N1), compared to approximately 0.5 for 2-phenylpyrimidine and approximately 1.5 for 4-phenylpyrimidine [2]. The 4-nitrophenyl group in the target compound further modulates this electronic profile through its strong electron-withdrawing effect (σₚ = +0.78), reducing the basicity of the pyrimidine nitrogens by an estimated ΔpKa of −0.3 to −0.5 units relative to the 5-phenyl analog [3].

Regiochemistry pyrimidine electronics positional isomer SAR

Patented Intermediate Designation for Carbocyclic Nucleoside Synthesis Distinguishes This Compound from Generic Pyrimidine Building Blocks

2-Methyl-5-(4-nitrophenyl)pyrimidine is explicitly claimed in patent literature as an important intermediate for synthesizing a novel class of 5-substituted pyrimidine carbocyclic nucleoside medicines with potential antiviral and anticancer applications [1]. This patent designation provides documented industrial relevance that distinguishes it from generic 5-arylpyrimidine building blocks lacking such validated application pathways. The patent further specifies advantages of 'simple and safe operational process and mild reaction conditions, convenient for industrial production,' indicating that the compound has been evaluated for scalability – a critical consideration for procurement decisions involving larger quantities [1]. In contrast, positional isomers such as 2-methyl-4-(4-nitrophenyl)pyrimidine and 2-methyl-4-(3-nitrophenyl)pyrimidine are primarily listed in chemical supplier catalogs without equivalent patent-backed pharmaceutical intermediate status .

Carbocyclic nucleoside antiviral intermediate patent pharmaceutical synthesis

Optimal Procurement and Research Application Scenarios for 2-Methyl-5-(4-nitrophenyl)pyrimidine


Medicinal Chemistry: Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Libraries

Based on the patent evidence establishing this compound as a key intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines [1], this is the primary application scenario. The compound serves as a precursor for constructing the pyrimidine base portion of carbocyclic nucleoside analogues, where the 4-nitrophenyl group at the 5-position can be elaborated through reduction–coupling sequences or retained as an electron-withdrawing modulator of nucleobase electronics. Procurement in 5–100 g quantities with ≥95% purity (HPLC) is appropriate for initial SAR exploration campaigns targeting antiviral or anticancer nucleoside analogues.

Diversified Library Synthesis via Nitro→Amine Reduction and Subsequent Coupling

Following the reducible nitro handle evidence [2], this compound is ideally suited as a starting material for generating focused libraries of 5-(4-aminophenyl)pyrimidine derivatives. After reduction (H₂, Pd/C, EtOH), the resulting 2-methyl-5-(4-aminophenyl)pyrimidine can be elaborated via amide coupling with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or Buchwald–Hartwig coupling with aryl halides to produce diverse compound collections. This scenario is most relevant to medicinal chemistry groups seeking to explore structure–activity relationships around the 5-position of the pyrimidine scaffold where the 5-(4-aminophenyl) group serves as a vector for further functionalization.

Analytical Method Development Leveraging the 4-Nitrophenyl Chromophore

The 4-nitrophenyl group serves as an intrinsic UV chromophore (λmax ~270–280 nm), enabling sensitive detection by HPLC-UV without requiring derivatization [3]. This makes the compound suitable as a reference standard for developing purity and assay methods for pyrimidine-based intermediates. The distinct chromatographic retention (shorter than the non-nitrated analog due to lower logP, as established in the lipophilicity evidence) provides a built-in identity confirmation check. Analytical groups supporting pharmaceutical development programs can procure this compound as a characterized reference material for method validation.

Process Chemistry: Scalable Intermediate for Nucleoside API Manufacturing Routes

The patent disclosure explicitly notes the suitability of this compound for industrial production due to 'simple and safe operational process and mild reaction conditions' [1]. This supports procurement at pilot scale (100 g–1 kg) for process chemistry groups developing scalable synthetic routes to carbocyclic nucleoside active pharmaceutical ingredients. The crystallinity of the compound (typical for 5-arylpyrimidines) facilitates purification by recrystallization, and the nitro group enables reaction monitoring by TLC and HPLC without additional derivatization, both of which are advantages in a process development setting.

Quote Request

Request a Quote for 2-methyl-5-(4-nitrophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.